![molecular formula C20H16ClN5O2S B2660921 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 573931-99-4](/img/structure/B2660921.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck (IC 50 = 4 nM), p59 fyn T (IC 50 = 5 nM), Hck (IC 50 = 5 nM), and Src (IC 50 = 100 nM) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The yield was 88%, and the compound was crystallized from ethyl acetate–methanol (1:1) . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR and NMR . For example, the IR spectrum shows peaks at 3302 cm^-1 (NH), 2210 cm^-1 (C≡N), and 1662 cm^-1 (C=O) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic addition, cyclization, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the melting point is 265–266 °C . The 1H NMR spectrum shows peaks at 3.39–3.41 ppm (m, 4H, CH 2), 3.89–3.91 ppm (m, 4H, CH 2), 6.81–8.03 ppm (m, 14H, ArH), 8.47 ppm (s, 1H, =CH), and 10.52 ppm (s, 1H, NH, D2O exchangeable) .Scientific Research Applications
Anti-Inflammatory Activity
This compound has been studied for its anti-inflammatory properties . In particular, derivatives of this compound have shown good anti-inflammatory activity, comparable to that of indomethacin, a commonly used non-steroidal anti-inflammatory drug . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Minimal Ulcerogenic Effects
In addition to its anti-inflammatory activity, this compound has minimal ulcerogenic effects . This is significant because many anti-inflammatory drugs can cause ulcers as a side effect. Therefore, this compound could potentially be used to develop safer anti-inflammatory drugs .
Antifungal Activity
This compound has also been studied for its antifungal properties . In particular, one derivative of this compound showed remarkable antifungal activity against Sclerotinia sclerotiorum, a plant pathogenic fungus . This suggests that this compound could be used to develop new antifungal agents .
Protective Activity
The same derivative that showed antifungal activity also demonstrated significant protective activity against S. sclerotiorum . This means that it could potentially be used to protect crops from this harmful fungus .
Low Toxicity
The compound has been found to have low toxicity . This is important because it means that it could potentially be used safely in various applications, such as in the development of new drugs or pesticides .
High Efficiency
The compound has been found to be highly efficient in its antifungal activity . This means that it could potentially be used in small quantities to achieve the desired effect, which could make it a cost-effective option for various applications .
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEBGRJPQWCXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide |
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